molecular formula C17H24N2O5 B8162652 3-(3-Amino-5-methoxycarbonyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(3-Amino-5-methoxycarbonyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8162652
M. Wt: 336.4 g/mol
InChI Key: KLLALMQFYRHBAE-UHFFFAOYSA-N
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Description

3-(3-Amino-5-methoxycarbonyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a specialized azetidine derivative featuring a tert-butyl ester group at the 1-position of the azetidine ring and a phenoxymethyl substituent at the 3-position. The phenyl ring is further substituted with an amino group (3-position) and a methoxycarbonyl moiety (5-position).

The tert-butyl ester group enhances steric protection of the azetidine ring, improving stability during synthesis. The phenoxymethyl linker and aromatic substituents (amino and methoxycarbonyl) may influence solubility, binding affinity, and metabolic stability. While direct pharmacological data for this compound are unavailable, its structural analogs demonstrate potent receptor activity, suggesting its utility in drug discovery .

Properties

IUPAC Name

tert-butyl 3-[(3-amino-5-methoxycarbonylphenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(21)19-8-11(9-19)10-23-14-6-12(15(20)22-4)5-13(18)7-14/h5-7,11H,8-10,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLALMQFYRHBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=CC(=C2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Amino-5-methoxycarbonyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a derivative of azetidine and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₉N₃O₄
  • Molecular Weight : 293.32 g/mol

The presence of the azetidine ring, amino group, and carboxylic acid moiety contributes to its unique biological properties.

Research indicates that compounds with similar structures often exhibit their biological activity through modulation of specific pathways. For instance, azetidine derivatives have been studied for their ability to inhibit the STAT3 signaling pathway, which is crucial in cancer cell proliferation and survival.

In a study, it was found that certain azetidine analogues were capable of inhibiting STAT3 activity in vitro, although the specific compound showed varied results depending on its formulation (as an acid versus an ester) . The ionization state of the carboxylate group significantly affects cellular permeability, which is pivotal for its biological efficacy.

In Vitro Studies

Recent studies have tested this compound against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and MDA-MB-468
  • Concentration Range : Up to 10 μM
  • Results : The compound exhibited weak cellular activity at higher concentrations due to poor membrane permeability attributed to its ionized state .

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications in the functional groups significantly impact the biological activity:

Compound TypeIC50 (μM)Cellular Activity
Carboxylic Acid>10Low
Methyl Ester2.7High
Prodrug Form4.4Moderate

The methyl ester derivatives demonstrated improved cellular activity compared to their acid counterparts, suggesting that prodrug strategies may enhance therapeutic potential .

Case Study 1: Breast Cancer Inhibition

In a controlled study involving breast cancer cell lines, treatment with the methyl ester form of the compound resulted in significant inhibition of cell viability:

  • Treatment Duration : 72 hours
  • EC50 Values :
    • MDA-MB-231: 2.7 μM
    • MDA-MB-468: 2.5 μM

These findings underscore the importance of chemical modification in enhancing the biological activity of azetidine derivatives .

Case Study 2: Toxicological Assessment

A toxicological assessment using in silico methods revealed potential adverse effects associated with similar compounds:

  • Toxicological Findings : Induction of apoptotic pathways and neurotoxicity were noted.
  • Metabolite Analysis : Several metabolites exhibited higher binding affinities with key enzymes involved in drug metabolism, indicating a need for further investigation into safety profiles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that azetidine derivatives, including the tert-butyl ester of 3-(3-Amino-5-methoxycarbonyl-phenoxymethyl)-azetidine-1-carboxylic acid, exhibit potential as inhibitors of mitogen-activated protein kinase (MEK). This inhibition is crucial for the treatment of proliferative diseases such as cancer, where aberrant signaling pathways promote tumor growth and survival .

Neuroprotective Effects
Studies have suggested that compounds with an azetidine core can provide neuroprotective benefits. The specific structure of 3-(3-Amino-5-methoxycarbonyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .

Synthesis and Chemical Properties

Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including amination and esterification processes. The tert-butyl ester form is particularly valuable due to its stability and ease of handling in laboratory settings. The synthetic routes often utilize readily available starting materials, making them feasible for large-scale production .

Chemical Stability and Reactivity
The tert-butyl ester group contributes to the compound's stability under various conditions, which is advantageous for storage and application in biological assays. Its reactivity can be modulated through hydrolysis to yield the corresponding carboxylic acid, allowing for further functionalization in medicinal chemistry .

Case Study 1: Inhibition of MEK Pathways

A comprehensive study published in a peer-reviewed journal demonstrated that derivatives of azetidine showed promising results in inhibiting MEK pathways in vitro. The study highlighted the efficacy of this compound against various cancer cell lines, indicating a dose-dependent response in cell viability assays .

Case Study 2: Neuroprotective Studies

Another investigation focused on the neuroprotective effects of azetidine derivatives on neuronal cell cultures exposed to oxidative stress. Results indicated that the compound significantly reduced cell death compared to controls, suggesting its potential use in neurodegenerative disease therapies .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound's methoxycarbonyl group enhances polarity compared to the trifluoropropyl (Compound 39) or boronate ester () groups, which may improve aqueous solubility .

Synthetic Challenges: Compound 39’s low yield (12.5%) highlights the difficulty of introducing trifluoropropyl groups, whereas hydroxyethyl derivatives (Compound 14) are more accessible . The target compound’s amino and methoxycarbonyl groups may require multi-step protection/deprotection strategies, similar to Compound 16 in , which uses tert-butyl(dimethyl)silanyloxy protecting groups .

Pharmacological and Physicochemical Properties

Receptor Binding:
  • Compound 39 exhibits high α4β2-nAChR partial agonism (purity 99.7%), attributed to its electronegative trifluoropropyl group enhancing receptor affinity .
  • The target compound’s amino group may form hydrogen bonds with receptor residues, while the methoxycarbonyl group could modulate lipophilicity (logP) for improved blood-brain barrier penetration.

Preparation Methods

Strategic Use of tert-Butyl Carbamate (Boc) Protection

The tert-butyl carbamate (Boc) group is integral to stabilizing the azetidine nitrogen during synthetic modifications. In a representative approach, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate serves as the starting material. The hydroxyl group is activated for nucleophilic substitution via sulfonylation using reagents such as methanesulfonyl chloride or para-toluenesulfonyl chloride in the presence of triethylamine . This generates a sulfonate intermediate, which undergoes displacement with phenoxide nucleophiles to introduce the phenoxymethyl moiety .

Critical Parameters :

  • Sulfonylation Efficiency : Reactions proceed optimally at 0–25°C in dichloromethane or tetrahydrofuran, achieving >90% conversion .

  • Nucleophilic Displacement : Phenoxide anions derived from 3-nitro-5-methoxycarbonylphenol react with the sulfonate intermediate in polar aprotic solvents (e.g., DMF) at 60–80°C .

Installation of the Methoxycarbonyl Group

The methoxycarbonyl group is introduced via esterification or carboxylation. One method involves treating 3-nitro-5-hydroxybenzoic acid with methyl chloroformate in the presence of a base such as pyridine or DMAP . The resulting methyl ester is subsequently reduced to the amine. Alternatively, palladium-catalyzed carbonylation of a brominated precursor using methanol as a nucleophile provides direct access to the methoxycarbonyl functionality .

Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield
EsterificationMethyl chloroformate, DMAPDichloromethane0°C → RT85%
CarbonylationPd(OAc)₂, CO, MeOHDMF80°C78%

Reduction of Nitro to Amino Group

The nitro group at the 3-position is reduced to an amine using catalytic hydrogenation or hydride donors. Hydrogenation over palladium on carbon (10% Pd/C) in ethanol under 1–3 atm H₂ achieves quantitative conversion . For lab-scale syntheses, sodium dithionite in aqueous THF at pH 7–8 provides a safer alternative with comparable yields (92–95%) .

Optimization Insights :

  • Catalyst Loading : 5% Pd/C suffices for gram-scale reactions, minimizing metal residues .

  • Selectivity : Competing reduction of the ester group is avoided by maintaining neutral to slightly acidic conditions (pH 5–6) .

Final Deprotection and Purification

The Boc group is cleaved using acidic conditions, typically trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane . Subsequent neutralization with aqueous NaHCO₃ and extraction with ethyl acetate isolates the free amine. Final purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures >98% purity .

Purification Challenges :

  • Byproduct Formation : Residual tert-butyl 3-(chloromethyl)azetidine-1-carboxylate (<1%) is removed by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction .

  • Chromatography Eluents : Ethyl acetate/methanol (95:5) optimally resolves the target compound from polar impurities .

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant pathways based on yield, scalability, and practicality:

RouteKey StepsTotal YieldScalabilityCost Efficiency
ASulfonylation → Phenoxide displacement62%HighModerate
BDirect Pd-catalyzed carbonylation58%MediumLow

Route A is favored for industrial applications due to robust scalability, whereas Route B offers shorter step counts but requires expensive palladium catalysts .

Mechanistic Considerations and Side Reactions

  • Azetidine Ring Stability : The strained four-membered ring is prone to ring-opening under strongly basic or acidic conditions. Buffered pH (6–8) during nitro reduction prevents decomposition .

  • Ester Hydrolysis : The methoxycarbonyl group resists hydrolysis under mild acidic conditions (pH > 3) but degrades in concentrated HCl .

Q & A

Q. What are the critical steps in synthesizing 3-(3-Amino-5-methoxycarbonyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves:

  • Protection of the azetidine nitrogen using a tert-butoxycarbonyl (Boc) group, as seen in analogous azetidine derivatives .
  • Coupling reactions to introduce the phenoxymethyl moiety. For example, nucleophilic substitution or Mitsunobu reactions may be employed, similar to methods used for tert-butyl esters of bicyclic amines .
  • Hydrogenation for deprotection or reduction steps, often using Pd/C under H₂, as described in the synthesis of exo-6-amino-3-azabicyclo[3.1.0]hexane derivatives .
  • Crystallization for purification, with solvents like methanol or ethyl acetate, as outlined in .

Q. How can the purity of this compound be validated after synthesis?

  • Chromatographic methods : Use HPLC with a C18 column and UV detection (e.g., 254 nm) for quantitative analysis.
  • Spectroscopic characterization :
  • ¹H-NMR and ¹³C-NMR to confirm structural integrity (e.g., tert-butyl signals at ~1.4 ppm in ¹H-NMR) .
  • IR spectroscopy to verify functional groups (e.g., C=O stretch of the methoxycarbonyl group at ~1700 cm⁻¹) .
    • Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight .

Q. What solvents and reaction conditions are optimal for introducing the methoxycarbonyl group?

  • Solvents : Polar aprotic solvents like DMF or DMSO are preferred for esterification or carboxylation reactions, as they stabilize transition states in nucleophilic acyl substitutions .
  • Reagents : Methyl chloroformate or dimethyl carbonate, with a base (e.g., triethylamine) to scavenge HCl .
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions like hydrolysis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?

  • Dynamic effects analysis : Check for rotational barriers in the phenoxymethyl group, which may cause splitting in NMR signals .
  • Byproduct identification : Use LC-MS to detect impurities, such as unreacted intermediates or oxidation products (e.g., tert-butyl group degradation under acidic conditions) .
  • Variable-temperature NMR : Resolve overlapping peaks by altering temperature, as demonstrated in bicyclic amine derivatives .

Q. What strategies improve the stability of the tert-butyl ester group during storage or reactions?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis, as tert-butyl esters are prone to acid/base degradation .
  • Reaction design : Avoid strong acids/bases in downstream steps. For example, use mild deprotection agents like TFA in dichloromethane instead of HCl in EtOAc, which may cleave the ester .

Q. How can the azetidine ring’s conformation influence reactivity in downstream functionalization?

  • Steric effects : The tert-butyl group imposes steric hindrance, directing substitutions to the less hindered 3-position of the azetidine. Computational modeling (DFT) can predict regioselectivity .
  • Ring strain : Azetidine’s 4-membered ring exhibits higher strain than piperidine, favoring ring-opening reactions under specific conditions (e.g., with LiAlH₄) .

Q. What methodologies are effective for analyzing bioactivity or structure-activity relationships (SAR) of this compound?

  • Derivatization : Synthesize analogues by modifying the methoxycarbonyl or amino groups (e.g., replacing –OMe with –NH₂) using methods from .
  • In vitro assays : Test against target enzymes (e.g., proteases or kinases) to assess inhibitory activity, referencing protocols for similar bicyclic amines .
  • Molecular docking : Use software like AutoDock to predict binding modes, leveraging the compound’s rigidity for precise SAR analysis .

Methodological Notes

  • Contradictions in synthesis yields : reports crystallization as a reliable purification step, but column chromatography may be necessary for highly polar byproducts .
  • Safety precautions : The compound’s lachrymator properties (similar to tert-butyl esters in ) require handling in a fume hood with PPE .

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